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molecular formula C10H12N2O3 B8501278 N-(4-ethyl-2-nitrophenyl)acetamide

N-(4-ethyl-2-nitrophenyl)acetamide

Cat. No. B8501278
M. Wt: 208.21 g/mol
InChI Key: NWTWUTIJZMUMRT-UHFFFAOYSA-N
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Patent
US08288425B2

Procedure details

A stirred solution of 4-ethyl-N-acetyl-aniline [3 g, Reference Example 33(a)] in acetic anhydride (8 mL) and acetic acid (4 mL), at −5° C., was treated dropwise with a mixture of acetic acid (1.75 mL) and concentrated nitric acid (1.22 mL). The mixture was warmed to 0° C., then stirred at 0° C. for 2 hours and then poured onto water. This mixture was evaporated and the resulting oil was partitioned between ethyl acetate and water. The organic layer was dried over magnesium sulfate and then evaporated. The residual oil was subjected to flash column chromatography on silica eluting with a mixture of ethyl acetate and petroleum ether (2:5) to give 4-ethyl-2-nitro-N-acetyl-aniline (1.4 g) as an orange solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:12]=[CH:11][C:6]([NH:7][C:8](=[O:10])[CH3:9])=[CH:5][CH:4]=1)[CH3:2].[N+:13]([O-])([OH:15])=[O:14]>C(OC(=O)C)(=O)C.C(O)(=O)C>[CH2:1]([C:3]1[CH:12]=[CH:11][C:6]([NH:7][C:8](=[O:10])[CH3:9])=[C:5]([N+:13]([O-:15])=[O:14])[CH:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)C1=CC=C(NC(C)=O)C=C1
Name
Quantity
1.22 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1.75 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto water
CUSTOM
Type
CUSTOM
Details
This mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting oil was partitioned between ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residual oil was subjected to flash column chromatography on silica eluting with a mixture of ethyl acetate and petroleum ether (2:5)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C1=CC(=C(NC(C)=O)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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